molecular formula C17H22N2O2S B14650632 Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- CAS No. 41288-18-0

Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)-

Cat. No.: B14650632
CAS No.: 41288-18-0
M. Wt: 318.4 g/mol
InChI Key: HSCDRQYKRDWPKB-UHFFFAOYSA-N
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Description

Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidine derivatives typically involves the reaction of a Schiff base with thioglycolic acid (TGA) in the presence of anhydrous zinc chloride (ZnCl₂) or dimethylformamide (DMF) . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production methods for thiazolidine derivatives often employ green chemistry principles to enhance selectivity, purity, and product yield. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are commonly used .

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thiols or amines .

Scientific Research Applications

Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. These atoms can form covalent bonds with target proteins, leading to the modulation of enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the quinolinyloxy group enhances its pharmacological properties, making it a valuable compound for drug development .

Properties

CAS No.

41288-18-0

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

3-[3-(6-methoxy-4-methylquinolin-2-yl)oxypropyl]-1,3-thiazolidine

InChI

InChI=1S/C17H22N2O2S/c1-13-10-17(21-8-3-6-19-7-9-22-12-19)18-16-5-4-14(20-2)11-15(13)16/h4-5,10-11H,3,6-9,12H2,1-2H3

InChI Key

HSCDRQYKRDWPKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)OCCCN3CCSC3

Origin of Product

United States

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